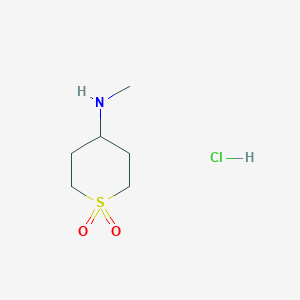
6,7-difluoroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoroquinolin-4-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
Applications De Recherche Scientifique
6,7-Difluoroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mécanisme D'action
While the specific mechanism of action for 6,7-difluoroquinolin-4-ol is not provided, fluoroquinolones, in general, interact with two bacterial targets, the related enzymes DNA gyrase and topoisomerase IV, both of which are involved in DNA replication . Quinolones form complexes with these enzymes and DNA, blocking the movement of the DNA-replication fork and thereby inhibiting DNA replication .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoroquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method starts with 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the nitrification of 3,4-dimethoxyacetophenone followed by condensation, reduction cyclization, and chlorination steps . These methods ensure high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Difluoroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-one derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions, such as the replacement of fluorine atoms with methoxy groups, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogenation catalysts.
Substitution: Sodium methoxide in liquid ammonia.
Major Products:
Oxidation: Quinoline-4-one derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Methoxyquinoline derivatives.
Comparaison Avec Des Composés Similaires
- 6-Fluoroquinolin-4-ol
- 7-Fluoroquinolin-4-ol
- 6,8-Difluoroquinolin-4-ol
Comparison: 6,7-Difluoroquinolin-4-ol is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the quinoline ring. This positioning enhances its biological activity and chemical reactivity compared to other fluorinated quinolines . For example, 6,8-difluoroquinolin-4-ol has different reactivity patterns and biological activities due to the different placement of fluorine atoms .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 6,7-difluoroquinolin-4-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3-difluoroaniline", "2-chloro-3-nitrobenzoic acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2,3-difluoroaniline with a mixture of sulfuric and nitric acid to yield 2,3-difluoro-4-nitroaniline", "Step 2: Reduction of 2,3-difluoro-4-nitroaniline with sodium borohydride in acetic acid to yield 2,3-difluoro-4-aminophenol", "Step 3: Diazotization of 2,3-difluoro-4-aminophenol with sodium nitrite and hydrochloric acid to yield 2,3-difluoro-4-phenyldiazonium chloride", "Step 4: Coupling of 2,3-difluoro-4-phenyldiazonium chloride with 2-chloro-3-nitrobenzoic acid in the presence of sodium bicarbonate and potassium carbonate in ethanol to yield 6,7-difluoroquinoline-4-carboxylic acid", "Step 5: Reduction of 6,7-difluoroquinoline-4-carboxylic acid with sodium borohydride in ethanol to yield 6,7-difluoroquinolin-4-ol" ] } | |
Numéro CAS |
1215770-40-3 |
Formule moléculaire |
C9H5F2NO |
Poids moléculaire |
181.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



